N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide is a complex chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly noted for its potential use in drug discovery and development, as well as in the synthesis of novel materials with advanced properties.
Mechanism of Action
Target of Action
N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide, also known as (2E)-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death . The compound’s anti-inflammatory activity is believed to be mediated through the inhibition of the biosynthesis of prostaglandins .
Biochemical Pathways
The compound affects the pathway responsible for the biosynthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound disrupts this pathway, leading to the bacterium’s death . In addition, the compound also affects the cyclo-oxygenase pathways, inhibiting the biosynthesis of prostaglandins and mediating its anti-inflammatory effects .
Result of Action
The primary result of the compound’s action is the death of Mycobacterium tuberculosis due to the disruption of its cell wall biosynthesis . Additionally, the compound exhibits anti-inflammatory effects through the inhibition of prostaglandin biosynthesis .
Preparation Methods
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide involves several synthetic routes and reaction conditions. One common method includes the diazo-coupling reaction, Knoevenagel condensation, and Biginelli reaction. These reactions are often carried out under controlled conditions such as microwave irradiation and one-pot multicomponent reactions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide has a wide range of scientific research applications. In chemistry, it is used in the synthesis of novel materials with advanced properties. In biology and medicine, this compound is explored for its potential in drug discovery and development, particularly for its anti-tubercular and anti-inflammatory properties. Additionally, it is used in the development of new methods for the natural product-inspired bioactive glycohybrids .
Comparison with Similar Compounds
N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide can be compared with other benzothiazole derivatives, such as N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine and 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its versatile applications and potential for drug development.
Properties
IUPAC Name |
(E)-N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12(22)19-14-8-9-15-16(11-14)24-18(20-15)21-17(23)10-7-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22)(H,20,21,23)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPNRAXRAUJHFU-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.